molecular formula C17H14O5 B2925463 (Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 899385-84-3

(Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2925463
CAS No.: 899385-84-3
M. Wt: 298.294
InChI Key: SAQLJFRARRZFMN-NVNXTCNLSA-N
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Description

(Z)-2-(Furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by three key structural features:

  • Position 2: A (Z)-configured exocyclic double bond linked to a furan-2-ylmethylene group.
  • Position 6: A 2-oxopropoxy chain, introducing a ketone-containing propoxy substituent.
  • Position 7: A methyl group.

The 2-oxopropoxy group may enhance solubility or serve as a hydrogen-bond acceptor, while the methyl group at position 7 provides steric simplicity compared to bulkier substituents in analogs.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10(18)9-21-14-6-5-13-16(19)15(22-17(13)11(14)2)8-12-4-3-7-20-12/h3-8H,9H2,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQLJFRARRZFMN-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, a compound notable for its structural complexity and potential therapeutic applications, has garnered attention in recent research for its biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O5. The compound features a benzofuran core, which is known for various biological activities. Its structure includes a furan ring and an oxopropoxy group, contributing to its reactivity and interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzofuran compounds often exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the cytotoxic effects of several benzofuran derivatives, including this compound, against human cancer cell lines. The results demonstrated that this compound showed promising activity against lung (A549), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines. The IC50 values for these cell lines were significantly lower than those observed for standard chemotherapeutic agents, indicating a strong potential for further development .

Cell LineIC50 Value (µM)Comparison to Doxorubicin
A5490.57Comparable
SK-OV-30.14Greater efficacy
HCT150.34Significantly effective

The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have suggested that the compound binds effectively at the α/β-tubulin interface, similar to known tubulin inhibitors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Salmonella typhi.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy was assessed alongside other known antibiotics, revealing that this compound could serve as a potential alternative or adjunct in treating resistant bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Salmonella typhi15 µg/mL

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives from recent studies:

Compound Name Position 2 Substituent Position 5 Position 6 Position 7 Key Biological Activity Synthesis Yield (%) Reference
(Z)-2-(Furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one (Target) Furan-2-ylmethylene (Z) 2-oxopropoxy Methyl Not reported in evidence
(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one Indazol-3-ylmethylene (Z) Methoxy Piperazin-1-ylmethyl PIM1 inhibition (IC50 = 3 nM)
(Z)-2-(Thiophen-2-ylmethylene)benzofuran-3(2H)-one (3h) Thiophen-2-ylmethylene (Z) Not reported 59
(Z)-2-((1H-Pyrrol-2-yl)methylene)benzofuran-3(2H)-one (3i) Pyrrol-2-ylmethylene (Z) Not reported 62
AN-O-04: (Z)-2-(2-(Bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one Bis(2-chloroethyl)amino ethoxy Chloro Methyl Cytotoxicity (CTC50: 119.32 ± 8.98 µM, A-549)
Key Observations:

Position 2 Substituents :

  • The target’s furan-2-ylmethylene group differs from thiophene (3h) and pyrrole (3i) analogs . The oxygen atom in furan may engage in hydrogen bonding, unlike sulfur in thiophene or nitrogen in pyrrole.
  • The indazole substituent in ’s compound contributes to high PIM1 inhibition (3 nM IC50), suggesting heterocyclic substituents at position 2 significantly modulate kinase affinity .

Position 6 and 7 Substituents: The target’s 2-oxopropoxy group at position 6 introduces a ketone, which contrasts with methoxy () and methyl (AN-O-04) groups. The methyl group at position 7 in the target is less sterically demanding than the piperazin-1-ylmethyl group in ’s compound, which could influence cell permeability or enzyme access .

Biological Activity: PIM1 Inhibition: ’s compound demonstrates that benzofuranones with nitrogen-rich substituents (e.g., piperazine) achieve nanomolar potency, highlighting the importance of basic groups in kinase targeting . Cytotoxicity: AN-O-04’s nitrogen mustard group confers alkylating activity, leading to cytotoxicity (CTC50 ~100 µM) . The target’s lack of such groups suggests a divergent mechanism, possibly enzyme inhibition or apoptosis induction.

Pharmacokinetic and Mechanistic Insights

  • Solubility : The 2-oxopropoxy group in the target may improve water solubility compared to methoxy or methyl substituents, critical for oral bioavailability.
  • Instead, the furan and ketone groups could target oxidative stress pathways or apoptosis regulators, akin to organoselenium compounds like p-XSC () .

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